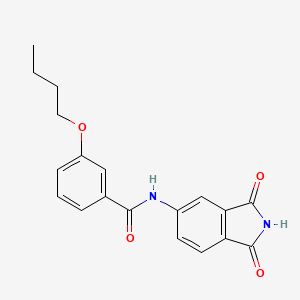
3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Radical Scavenging Activity
A study by Milovanović et al. (2020) highlighted the green synthesis of benzamide-dioxoisoindoline derivatives through ultrasound irradiation in water without a catalyst. This environmentally friendly method produced compounds with significant antioxidative potential, assessed by the DPPH test, indicating their potential as antioxidants in living cells (Milovanović et al., 2020).
Fluorescent Chemosensor for Cobalt(II) Ions
Liu et al. (2019) developed a highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives for detecting cobalt(II) ions in biological environments. This chemosensor showcased turn-on fluorescence enhancement with visual colorimetric response, demonstrating low toxic properties and good cell permeability, making it suitable for live cell imaging (Liu et al., 2019).
Anticancer Drug Development
Mokesch et al. (2015) synthesized a series of 1,3-dioxoindan-2-carboxamide-based complexes aiming to combine the advantages of half-sandwich complexes with the topoisomerase inhibiting properties of the ligand scaffold. These compounds were tested for cytotoxicity in human cancer cell lines, showing promising in vitro activity and potential as novel organometallic anticancer drugs (Mokesch et al., 2015).
Antiepileptic Activity
Research on novel phthalimide derivatives bearing amino acid conjugated anilines by Asadollahi et al. (2019) revealed their antiepileptic activity. These compounds, synthesized through a green chemistry approach, displayed significant seizure latency time in male mice, indicating potential for further investigation in antiepileptic drug development (Asadollahi et al., 2019).
Eigenschaften
IUPAC Name |
3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEILZJSOXXFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

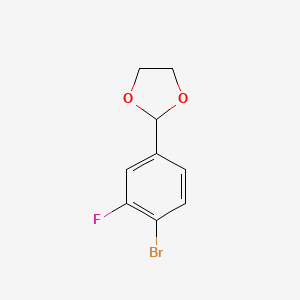
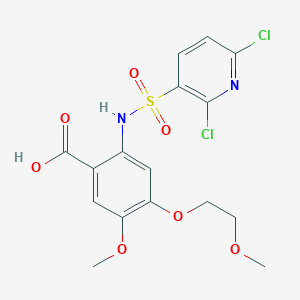
![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)
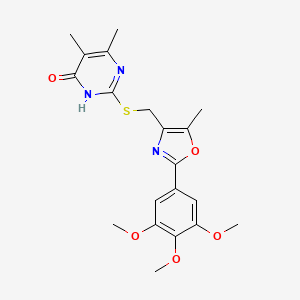
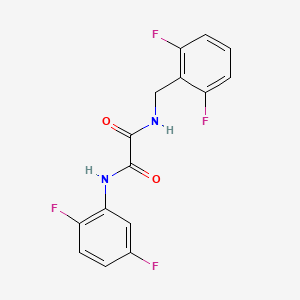
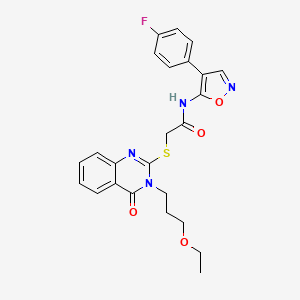
![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

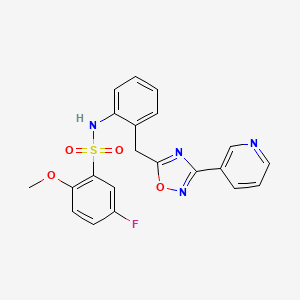
![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)